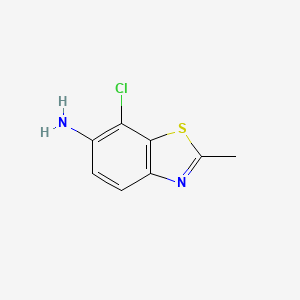

7-Chloro-2-methyl-1,3-benzothiazol-6-amine

Description

7-Chloro-2-methyl-1,3-benzothiazol-6-amine is a benzothiazole derivative characterized by a chlorine atom at position 7, a methyl group at position 2, and an amine group at position 6. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the fused aromatic ring, often associated with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The chloro and methyl substituents in this compound likely influence its electronic properties, solubility, and biological interactions, making it a candidate for further pharmaceutical exploration.

Properties

IUPAC Name |

7-chloro-2-methyl-1,3-benzothiazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c1-4-11-6-3-2-5(10)7(9)8(6)12-4/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIJAXOJIAYKHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-methyl-1,3-benzothiazol-6-amine can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones under acidic conditions. The reaction typically proceeds via the formation of an intermediate Schiff base, which cyclizes to form the benzothiazole ring.

Another method involves the cyclization of 2-aminobenzenethiol with carbon disulfide and subsequent chlorination to introduce the chlorine atom at the 7th position. The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methyl-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

7-Chloro-2-methyl-1,3-benzothiazol-6-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential in developing new drugs for treating various diseases, including cancer and tuberculosis.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-2-methyl-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors to exert anticancer effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the benzothiazole ring critically impact reactivity and bioactivity:

Key Observations:

- Chloro vs. Methoxy/Nitro: Chlorine at position 7 (target compound) introduces moderate electron-withdrawing effects compared to the stronger electron-withdrawing nitro group in . Methoxy (OMe) in increases polarity and solubility.

- Methyl vs. Methylthio: The methyl group (target compound) is less electron-donating than methylthio (-SMe) in , affecting nucleophilic reactivity.

Physicochemical Properties

- Melting Points :

- Solubility : Methoxy and methylthio derivatives show higher aqueous solubility compared to chloro analogues.

Biological Activity

7-Chloro-2-methyl-1,3-benzothiazol-6-amine is a compound of significant interest due to its biological activity, particularly its potential as an antimicrobial and anticancer agent. This article explores the compound's mechanism of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_8ClN_3S, with a molecular weight of 198.67 g/mol. The presence of a chlorine atom at the 7th position and a methyl group at the 2nd position on the benzothiazole ring enhances its biological activity compared to similar compounds.

The primary target of this compound is DprE1 , an essential enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis. Inhibition of DprE1 disrupts the bacterial cell wall synthesis, leading to cell death. This mode of action positions the compound as a promising candidate for developing new anti-tubercular therapies .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like isoniazid (INH) .

Anticancer Activity

The compound has also shown promise in cancer research. A study indicated that benzothiazole derivatives, including this compound, possess cytotoxic effects against various cancer cell lines. For instance, it was found to induce apoptosis in MCF-7 breast cancer cells through mechanisms involving caspase activation .

Table 1: Summary of Biological Activities

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has good bioavailability (>52%) when administered orally. This characteristic enhances its potential as a therapeutic agent for systemic infections .

Comparison with Similar Compounds

The unique substitution pattern of this compound distinguishes it from other benzothiazole derivatives:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 2-Methyl-1,3-benzothiazol-6-amine | Lacks chlorine at position 7 | Lower antimicrobial activity |

| 7-Chloro-1,3-benzothiazol-6-amine | Lacks methyl group at position 2 | Reduced anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.